2-chloro-N-cyclohexyl-N-phenylacetamide

Lipophilicity Drug Discovery Physicochemical Profiling

Researchers optimizing kinase/GPCR leads need neutral scaffolds with minimal off-target liability. 2-Chloro-N-cyclohexyl-N-phenylacetamide (CAS 100721-33-3) provides a tertiary chloroacetamide core with weak CYP2D6 inhibition (IC50 20 μM) and an electrophilic handle for rapid SAR. • α-Chloro group enables nucleophilic substitution for diverse SAR. • XLogP3-AA 3.7 balances passive permeability and aqueous solubility. • Zero HBD count supports CNS-penetrant analogue design. • Reliable supply in ≥97% purity, suitable for mg to gram-scale synthesis.

Molecular Formula C14H18ClNO
Molecular Weight 251.75 g/mol
CAS No. 100721-33-3
Cat. No. B034842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclohexyl-N-phenylacetamide
CAS100721-33-3
Synonyms2-CHLORO-N-CYCLOHEXYL-N-PHENYLACETAMIDE
Molecular FormulaC14H18ClNO
Molecular Weight251.75 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C14H18ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2
InChIKeyWDAVIQBJLVXQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-cyclohexyl-N-phenylacetamide: Physicochemical Baseline


2-Chloro-N-cyclohexyl-N-phenylacetamide (CAS 100721-33-3) is a tertiary chloroacetamide derivative characterized by the simultaneous presence of an electrophilic α-chloroacetyl group, a hydrophobic cyclohexyl ring, and a phenyl ring [1]. The compound possesses a molecular weight of 251.75 g/mol and a calculated octanol-water partition coefficient (XLogP3-AA) of 3.7, positioning it within the optimal lipophilicity range for balanced passive permeability and aqueous solubility [1]. Its zero hydrogen bond donor count distinguishes it from secondary amides like N-cyclohexyl-2-phenylacetamide, which possesses one hydrogen bond donor and consequently differs in intermolecular interactions [2].

Tertiary amide with zero H-bond donors – distinct intermolecular behavior vs secondary amides
May support CNS-oriented or hydrophobic ligand design
Electrophilic α-chloroacetyl handle enables nucleophilic substitution for late-stage diversification
Provides a synthetic entry point absent in non-chlorinated analogs
Moderate lipophilicity profile supports balanced passive permeability and solubility assessment
Relevant for permeability screening and formulation exploration

Why Generic Substitution Fails for 2-Chloro-N-cyclohexyl-N-phenylacetamide


The α-chloroacetamide scaffold exhibits a pronounced dependence of biological activity and physicochemical behavior on both N-substitution pattern and lipophilicity. Within the N-cyclohexyl-N-substituted phenylacetamide series, chromatographic retention parameters (R_M0) derived from reversed-phase thin-layer chromatography demonstrate that minor structural modifications yield substantial shifts in lipophilicity, directly impacting membrane permeability and target engagement [1]. Furthermore, the electrophilic reactivity of the α-chloro group, which governs the compound's potential for covalent modification or further derivatization, is modulated by the electron density at the amide nitrogen, which is itself dictated by the balance of the cyclohexyl and phenyl substituents. Thus, substituting this compound with a non-chlorinated analog (e.g., N-cyclohexyl-N-phenylacetamide) eliminates the electrophilic handle essential for nucleophilic substitution reactions, while altering the N-substituents changes both the lipophilicity profile and the steric environment around the reactive center, rendering simple interchange untenable for applications requiring precise physicochemical or reactivity parameters.

Non-chlorinated analogs lack reactive handle

Analogs such as N-cyclohexyl-N-phenylacetamide omit the α-chloro group, removing the electrophilic site essential for nucleophilic substitution. Direct replacement may halt synthetic diversification.

N-substitution pattern shifts lipophilicity and steric environment

Even minor changes to the cyclohexyl or phenyl groups can alter electron density at the amide nitrogen, modulating reactivity and membrane permeability. Chromatographic retention data confirm that structural analogs produce significant lipophilicity shifts.

Class-dependent physicochemical behavior may not transfer

The balance of hydrophobic and electrophilic properties is scaffold-specific; substituting with a different chloroacetamide or acetamide derivative can lead to distinct permeability and target-engagement profiles that require independent validation.

2-Chloro-N-cyclohexyl-N-phenylacetamide: Quantitative Differential Evidence


Lipophilicity-Driven Differentiation

The target compound possesses a calculated XLogP3-AA value of 3.7, which is 0.8 log units higher than the non-chlorinated analog N-cyclohexyl-N-phenylacetamide (XLogP3-AA = 2.9). This increased lipophilicity results from the substitution of a hydrogen atom with a chlorine atom on the acetyl group. In a broader class context, the experimental chromatographic retention data for related N-cyclohexyl-N-substituted-2-phenylacetamide derivatives establishes a direct correlation between lipophilicity (R_M0) and predicted biological activity, confirming that small changes in substituent polarity produce quantifiable differences in compound behavior [2].

Lipophilicity Shift
Reported
Target: XLogP3-AA 3.7
Comparator (non-Cl): XLogP3-AA 2.9
Δ +0.8 log units (≈6.3× partition coefficient)
Supports permeability and formulation profiling
Computed XLogP3; experimental logP/LogD validation recommended
Lipophilicity Drug Discovery Physicochemical Profiling

Differential Target Engagement Profile

Screening data from the Scripps Research Institute Molecular Screening Center (SRIMSC) and ChEMBL-curated assays demonstrate that 2-chloro-N-cyclohexyl-N-phenylacetamide exhibits weak to negligible inhibition across several pharmacologically relevant human enzymes. The compound shows an IC50 of 10.6 μM against HSV-1 tegument protein VP16 [2], 29 μM against human adenylate cyclase type 8 (AC8) [1], and 20 μM against human cytochrome P450 2D6 (CYP2D6) [3]. In a comparative context, structurally related N-(substituted phenyl)-2-chloroacetamides reported in the literature exhibit antimicrobial activity (MIC values in the low μg/mL range against S. aureus and MRSA), indicating that the presence of the cyclohexyl group in the target compound—absent in the antimicrobial series—correlates with a markedly different biological activity profile [4].

Target Engagement Profile
Reported
IC50 (μM): VP16 10.6, AC8 29, CYP2D6 20
Comparator (phenyl-chloroacetamides, no cyclohexyl): active vs MRSA/S. aureus (low μg/mL)
Supports selectivity profiling and CYP interaction screening
In vitro recombinant enzyme assays; cell-based relevance to verify
Enzyme Inhibition Selectivity Screening Drug Discovery

α-Chloro Electrophilic Reactivity Advantage

The presence of the α-chloroacetyl group in 2-chloro-N-cyclohexyl-N-phenylacetamide provides a site for nucleophilic substitution reactions that is completely absent in non-chlorinated analogs such as N-cyclohexyl-N-phenylacetamide (CAS 5769-11-9) or N-cyclohexyl-2-phenylacetamide (CAS 10264-08-1) [1]. This electrophilic center enables the target compound to participate in thioether formation, amine alkylation, and other SN2-type transformations that are mechanistically inaccessible to its dechlorinated counterparts. Class-level evidence from chloroacetamide herbicide research establishes that the α-chloro group is essential for the alkylating reactivity that underlies biological activity in this chemical class [2].

Electrophilic Reactivity
Class-level
Target: α-chloroacetyl group present (nucleophilic substitution enabled)
Comparator: non-chlorinated N-cyclohexyl-N-phenylacetamide – no electrophilic site
Enables SN2-based diversification routes
Reactivity profile inferred from chloroacetamide class studies
Chemical Synthesis Reactivity Medicinal Chemistry

2-Chloro-N-cyclohexyl-N-phenylacetamide: Application Scenarios


Hit-to-Lead Kinase Inhibitor Scaffold Development

Researchers engaged in hit-to-lead optimization for kinase or GPCR targets should consider 2-chloro-N-cyclohexyl-N-phenylacetamide as a neutral scaffold due to its demonstrated weak CYP2D6 inhibition (IC50 = 20 μM) and absence of strong off-target activity against a panel of pharmacologically relevant human enzymes [1]. The compound's calculated XLogP3-AA of 3.7, which is 0.8 log units higher than non-chlorinated analogs, may be exploited to modulate passive permeability and metabolic stability during lead optimization [2]. The α-chloro group provides a convenient synthetic handle for introducing diverse substituents via nucleophilic substitution, enabling rapid exploration of structure-activity relationships (SAR).

Late-Stage Diversification via Nucleophilic Substitution

This compound is an ideal building block for synthetic programs requiring a tertiary amide core with an electrophilic α-chloro group. Its dual N-substitution (cyclohexyl and phenyl) provides steric bulk and conformational constraints that can be exploited in the design of conformationally restricted analogs [1]. The absence of a hydrogen bond donor (HBD count = 0) distinguishes it from secondary amides and may be advantageous in applications where minimizing hydrogen bonding is desired, such as the development of CNS-penetrant compounds or hydrophobic ligands. The compound is available from multiple commercial suppliers at purities of 95-98%, making it accessible for both milligram-scale exploratory chemistry and gram-scale synthesis [2].

Chloroacetamide Herbicide SAR Probing

Although 2-chloro-N-cyclohexyl-N-phenylacetamide is not itself a commercial herbicide, its core structure aligns with the N-cyclohexyl-chloroacetamide motif described in herbicide patents (e.g., EP 0067382 B1) for controlling undesirable plant growth [1]. Researchers investigating the mode of action of chloroacetamide herbicides—specifically the inhibition of very long chain fatty acid (VLCFA) synthesis—may employ this compound as a structurally simplified analog to probe the contribution of the N-phenyl substitution to target engagement and phytotoxicity relative to established herbicides like fentrazamide, which incorporates a tetrazolinone ring [2]. The compound's lipophilicity (XLogP3-AA = 3.7) places it within a range comparable to commercial chloroacetamide herbicides, making it a relevant probe molecule for physicochemical property-activity relationship studies.

Application
Selection Property
Validation Focus
Kinase/GPCR hit-to-lead scaffold exploration
Low CYP2D6 inhibition profile; neutral off-target enzyme activity
Metabolic stability and permeability optimization
Late-stage synthetic diversification
Electrophilic α-chloro group for nucleophilic substitution; zero H-bond donors
Reactivity in SN2 transformations and SAR exploration
Herbicide mode-of-action research
Chloroacetamide core matching VLCFA inhibition motif
Phytotoxicity and target engagement in plant models

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